molecular formula C12H30N4O2 B13772928 4,7,10,13-Tetraazahexadecane-2,15-diol CAS No. 68310-62-3

4,7,10,13-Tetraazahexadecane-2,15-diol

Cat. No.: B13772928
CAS No.: 68310-62-3
M. Wt: 262.39 g/mol
InChI Key: GKIPXBGKRKVRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,10,13-Tetraazahexadecane-2,15-diol is a chemical compound with the molecular formula C12H30N4O2 and a molecular weight of 262.39 g/mol . This compound is characterized by the presence of four nitrogen atoms and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraazahexadecane-2,15-diol typically involves the reaction of polyamines with diols under controlled conditions. One common method is the reaction of tetraethylenepentamine with ethylene glycol in the presence of a catalyst. The reaction is carried out at elevated temperatures and may require purification steps such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraazahexadecane-2,15-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,7,10,13-Tetraazahexadecane-2,15-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraazahexadecane-2,15-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The presence of multiple nitrogen atoms allows it to act as a chelating agent, binding to metal ions and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,10,13-Tetraazahexadecane-2,15-diol is unique due to its combination of multiple nitrogen atoms and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

68310-62-3

Molecular Formula

C12H30N4O2

Molecular Weight

262.39 g/mol

IUPAC Name

1-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C12H30N4O2/c1-11(17)9-15-7-5-13-3-4-14-6-8-16-10-12(2)18/h11-18H,3-10H2,1-2H3

InChI Key

GKIPXBGKRKVRLA-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCNCCNCC(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.